![molecular formula C24H46N4O6 B14512980 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea CAS No. 62600-17-3](/img/structure/B14512980.png)
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea is a complex organic compound characterized by its unique molecular structure. It contains a total of 80 atoms, including 46 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms . The compound is notable for its multiple bonds, including double and triple bonds, as well as its urea and ether derivatives .
Vorbereitungsmethoden
The synthesis of 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea involves several steps, typically starting with the preparation of the butoxymethyl carbamoyl groups. These groups are then introduced to the ethynyl and urea moieties through a series of chemical reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea can be compared with other similar compounds, such as:
- 3-[2-[Bis(methoxymethyl)carbamoylamino]ethynyl]-1,1-bis(methoxymethyl)urea
- 3-[2-[Bis(ethoxymethyl)carbamoylamino]ethynyl]-1,1-bis(ethoxymethyl)urea These compounds share similar structural features but differ in the nature of the substituent groups. The uniqueness of this compound lies in its specific butoxymethyl groups, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
62600-17-3 |
|---|---|
Molekularformel |
C24H46N4O6 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
3-[2-[bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea |
InChI |
InChI=1S/C24H46N4O6/c1-5-9-15-31-19-27(20-32-16-10-6-2)23(29)25-13-14-26-24(30)28(21-33-17-11-7-3)22-34-18-12-8-4/h5-12,15-22H2,1-4H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
IDWXBUKDWYTXRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN(COCCCC)C(=O)NC#CNC(=O)N(COCCCC)COCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
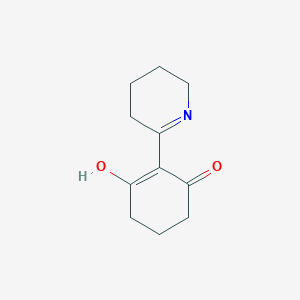
methanone](/img/structure/B14512909.png)
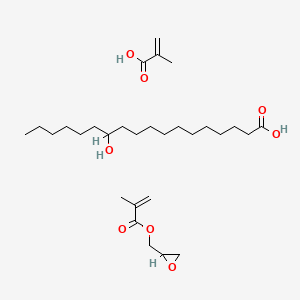
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
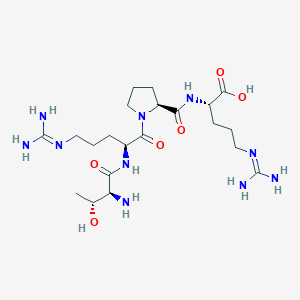
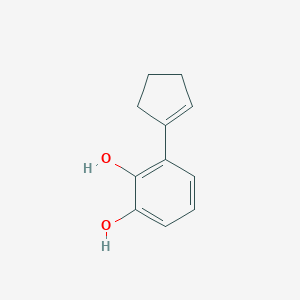
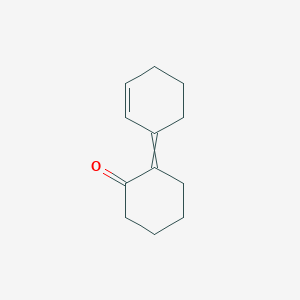
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
